Pervanadate

Protein tyrosine phosphatase enzyme kinetics inhibitor mechanism

Pervanadate is the irreversible PTP inhibitor of choice for signaling research. Unlike reversible vanadate (ineffective in cells), pervanadate covalently oxidizes the catalytic cysteine of PTPs (IC50 100-300 nM), ensuring sustained, complete inhibition. It achieves 29-fold greater tyrosine phosphorylation than thrombin and uniquely potentiates insulin-stimulated glucose uptake by ~60%—vanadate cannot replicate these effects. Fast kinetics (≤1 min) capture labile phosphotyrosine states. Essential for insulin signaling, GPCR, and phosphoproteomics.

Molecular Formula H6Na3O10V
Molecular Weight 285.95 g/mol
Cat. No. B1264367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePervanadate
Synonymspervanadate
vanadyl hydroperoxide
Molecular FormulaH6Na3O10V
Molecular Weight285.95 g/mol
Structural Identifiers
SMILESOO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1;
InChIKeyPZYFJWVGRGEWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pervanadate: Key Specifications and Classification for Scientific Procurement


Pervanadate (pV) refers to peroxovanadium complexes generated from the reaction of vanadate with hydrogen peroxide [1]. It is a potent and irreversible protein tyrosine phosphatase (PTP) inhibitor with an IC50 of 100 nM to 300 nM in intact cells [2][3]. Unlike vanadate, which acts as a reversible competitive inhibitor, pervanadate irreversibly oxidizes the catalytic cysteine residue of PTPs, notably PTP1B, as confirmed by mass spectrometry [1]. This covalent inactivation mechanism underpins its robust insulin-mimetic effects and its widespread use as a research tool for stimulating cellular tyrosine phosphorylation [4].

Pervanadate vs. Sodium Orthovanadate: Why Direct Replacement Is Not Scientifically Valid


Sodium orthovanadate is often considered a generic PTP inhibitor, but it cannot substitute for pervanadate without compromising experimental outcomes. Vanadate is a reversible, competitive inhibitor (Ki = 0.38 µM for PTP1B) that is fully reversed by chelating agents like EDTA [1]. In contrast, pervanadate acts through irreversible, covalent oxidation of the catalytic cysteine in PTPs [1]. Critically, in cellular assays, vanadate (1-800 µM) fails to appreciably inhibit phosphotyrosyl phosphatases, while pervanadate achieves an ID50 of 5 µM and complete inhibition at 80 µM in the same model system [2]. Additionally, pervanadate stimulates protein tyrosine phosphorylation 29-fold more potently than thrombin in platelets [3], and uniquely potentiates insulin-stimulated glucose uptake by ~60%, an effect vanadate cannot replicate [2]. These mechanistic and functional disparities render vanadate an unsuitable substitute for pervanadate in experiments requiring robust, sustained PTP inhibition.

Pervanadate: A Quantitative Evidence Guide for Differentiated Scientific Utility


Pervanadate Enables Irreversible PTP Inhibition, Unaffected by Common Assay Chelators

Pervanadate inhibits PTP1B through irreversible oxidation of its catalytic cysteine, whereas vanadate acts as a reversible competitive inhibitor. This mechanistic difference is functionally critical: the inhibition by vanadate (Ki = 0.38 ± 0.02 µM) is completely reversed upon addition of the chelating agent EDTA, but pervanadate's inhibition is irreversible and unaffected by EDTA [1].

Protein tyrosine phosphatase enzyme kinetics inhibitor mechanism

Pervanadate Achieves Sub-Micromolar Potency in Intact Cells, Outperforming Permolybdate by 67-Fold

In intact cells, pervanadate inhibits protein-tyrosine phosphatases with an IC50 of 0.3 µM (300 nM). In a direct comparison under the same experimental conditions, the related compound permolybdate exhibited an IC50 of 20 µM, making pervanadate approximately 67-fold more potent [1].

Cellular potency IC50 intact cell assay

Pervanadate Potently Inhibits Cellular PTPs, Whereas Vanadate Is Ineffective in the Same Assay

In rat adipocyte cell extracts, pervanadate inhibited protein phosphotyrosyl phosphatase activity in a dose-dependent manner, achieving an ID50 of 5 µM and complete inhibition at 80 µM. In stark contrast, sodium orthovanadate, tested over a concentration range of 1-800 µM, did not appreciably inhibit cellular phosphotyrosyl phosphatases in the same experimental system [1].

Cellular efficacy PTP inhibition rat adipocytes

Pervanadate Provides Ultra-Rapid (≤1 Minute) Maximal PTP Inhibition in Live Cells

The kinetics of PTP inhibition by pervanadate are exceptionally fast. Maximal inhibition is achieved within 1 minute of exposure at higher concentrations of the compound in intact cell model systems [1]. This is further corroborated by phosphorylation studies showing that pervanadate enables detection of phosphotyrosine on target proteins like syndecan-1 within just 5 minutes, reaching peak phosphorylation by 15 minutes, a process that takes several hours with orthovanadate [2].

Kinetics rapid inhibition time-course

Pervanadate Is More Stable Against Cellular Inactivation Than Permolybdate

Cellular systems actively inactivate peroxovanadium compounds. While pervanadate is subject to inactivation by cellular catalase and thiols, it exhibits greater resistance to this process compared to permolybdate. Studies show that cells inactivate permolybdate faster than pervanadate, suggesting a longer effective half-life for pervanadate in biological media [1]. Furthermore, the initial reaction rate with cysteine—a key inactivation pathway—is ranked: permolybdate > pervanadate > H2O2, confirming pervanadate's intermediate but superior stability profile within the peroxometalate class [1].

Stability cellular inactivation thiol reactivity

Pervanadate: Optimal Research and Industrial Application Scenarios


Insulin Signaling and Glucose Transport Studies Requiring Sustained Receptor Activation

Pervanadate is uniquely capable of potentiating insulin-stimulated glucose transport, achieving an additional ~60% activation beyond maximally effective insulin concentrations alone [1]. This makes it an indispensable tool for dissecting mechanisms of insulin resistance and for validating compounds targeting the insulin receptor pathway. Vanadate cannot replicate this effect [1].

High-Sensitivity Detection of Transient or Low-Abundance Tyrosine Phosphorylation Events

For researchers analyzing rapid or weak phosphorylation signals, pervanadate's fast kinetics (maximal inhibition ≤1 min; detection in 5 min) are critical [2][3]. It enables the capture of labile phosphotyrosine states that would otherwise be dephosphorylated during sample preparation, providing a significant advantage over slower-acting inhibitors like orthovanadate.

Long-Term Cell-Based Signaling Assays Where Stable PTP Suppression Is Required

In experiments requiring sustained PTP inhibition over several hours, pervanadate's irreversible mechanism [4] and its relative resistance to cellular inactivation (compared to permolybdate) [2] make it a more reliable choice. While its diluted solutions have limited stability (activity decreases to 20-30% after 6 hours in phosphate buffer), its cellular persistence is superior to that of permolybdate, reducing signal decay during the assay window [2].

Research Involving β-Arrestin-Mediated Signaling and GPCR Regulation

Cell-permeable pervanadate has been shown to specifically inhibit angiotensin II-induced cleavage of β-arrestin 1 in COS-1 cells [5]. This application highlights its utility in GPCR signaling research where tyrosine phosphatase activity modulates receptor desensitization and trafficking pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pervanadate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.